1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid

描述

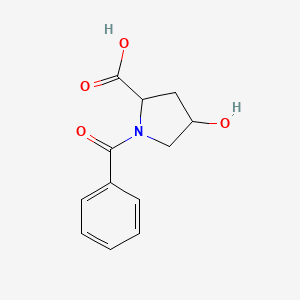

N-Benzoyl-4-hydroxyproline is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring. It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-4-hydroxyproline typically involves the benzoylation of 4-hydroxyproline. One common method is the reaction of 4-hydroxyproline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Benzoyl-4-hydroxyproline .

Industrial Production Methods

Industrial production of N-Benzoyl-4-hydroxyproline can be achieved through microbial fermentation processes. For instance, Escherichia coli can be genetically engineered to enhance the production of 4-hydroxyproline, which is then benzoylated to form N-Benzoyl-4-hydroxyproline. This method is advantageous due to its high yield and cost-effectiveness .

化学反应分析

Types of Reactions

N-Benzoyl-4-hydroxyproline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of N-Benzoyl-4-ketoprolin.

Reduction: Formation of N-Benzyl-4-hydroxyproline.

Substitution: Formation of N-Benzoyl-4-chloroprolin.

科学研究应用

N-Benzoyl-4-hydroxyproline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in collagen stability and metabolism.

Medicine: Investigated for its potential in wound healing and tissue repair.

Industry: Utilized in the production of pharmaceuticals and cosmetics

作用机制

The mechanism of action of N-Benzoyl-4-hydroxyproline involves its incorporation into collagen, where it enhances the stability and structural integrity of the collagen triple helix. This is achieved through the formation of hydrogen bonds between the hydroxyl group of N-Benzoyl-4-hydroxyproline and the carbonyl groups of adjacent collagen molecules. Additionally, it can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

相似化合物的比较

Similar Compounds

4-Hydroxyproline: The parent compound, commonly found in collagen.

N-Benzoyl-4-ketoprolin: An oxidized derivative.

N-Benzyl-4-hydroxyproline: A reduced derivative

Uniqueness

N-Benzoyl-4-hydroxyproline is unique due to its enhanced stability and ability to form strong hydrogen bonds, making it particularly useful in applications requiring high collagen stability and integrity. Its benzoyl group also provides additional chemical versatility, allowing for further functionalization and derivatization .

生物活性

1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a hydroxyl group at the 4-position and a benzoyl group at the 1-position. Its molecular formula is with a molar mass of approximately 219.24 g/mol. The presence of the hydroxyl group significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor , affecting various biochemical pathways, which can be crucial in the treatment of diseases such as neurodegenerative disorders.

Potential Targets

- Enzyme Inhibition : Studies suggest that similar pyrrolidine derivatives can inhibit enzymes associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects.

Biological Activities

This compound has been evaluated for several biological activities:

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is particularly relevant in neuroprotection.

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative conditions. Its ability to inhibit specific enzymes involved in these diseases positions it as a promising candidate for further investigation.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, although more extensive research is necessary to confirm these properties and elucidate their mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at position 4 | Antioxidant, neuroprotective |

| Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate | Methyl ester instead of hydroxyl | Potentially different enzyme interactions |

| 1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid | Tosyloxy group instead of hydroxyl | Different reactivity profile |

Case Studies and Research Findings

- Neuroprotective Study : A study evaluating the effects of this compound on neuronal cell cultures demonstrated a reduction in cell death caused by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Enzyme Inhibition Assay : In vitro assays indicated that this compound effectively inhibits specific enzymes linked to metabolic pathways involved in inflammation and neurodegeneration, supporting its role as a potential drug candidate.

- Antioxidant Evaluation : The antioxidant capacity was assessed using various assays (e.g., DPPH radical scavenging), showing that the compound can significantly reduce oxidative stress markers in treated cells compared to controls.

属性

IUPAC Name |

1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPKSKTKJEACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341102 | |

| Record name | 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31560-19-7 | |

| Record name | 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。